molecular formula C14H14O4S2 B080385 4,4'-Dimethyldiphenyldisulfone CAS No. 10409-07-1

4,4'-Dimethyldiphenyldisulfone

Cat. No.: B080385
CAS No.: 10409-07-1
M. Wt: 310.4 g/mol
InChI Key: KUXDDVUXCGCYFX-UHFFFAOYSA-N
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Description

4,4'-Dimethyldiphenyldisulfone: is an organic compound with the molecular formula C14H14O2S. It is a di-p-substituted diaryl sulfone, meaning it has two p-tolyl groups attached to a sulfone group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-Dimethyldiphenyldisulfone typically involves the sulfonylation of toluene with p-toluenesulfonic acid (TsOH) in the presence of a catalyst such as polystyrene-supported aluminium triflate (Ps-Al(OTf)3). The reaction conditions include maintaining a specific temperature and using solvents like dichloromethane .

Industrial Production Methods: In industrial settings, this compound can be produced by reacting p-toluenesulfonyl chloride with anhydrous sodium sulfite and sodium bicarbonate. This method is advantageous as it avoids the use of highly toxic compounds and ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4'-Dimethyldiphenyldisulfone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into thiols or sulfides.

    Substitution: It can participate in substitution reactions, where the sulfone group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .

Major Products: The major products formed from these reactions include arenesulfonic acids, thiolsulfonates, and diaryl sulfones .

Scientific Research Applications

Chemistry: In chemistry, 4,4'-Dimethyldiphenyldisulfone is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the preparation of isomeric p-tolylpyridines through photochemical decomposition .

Biology and Medicine: In biological and medical research, this compound has been studied for its potential use in drug development and as a biochemical tool for modifying biomolecules .

Industry: Industrially, this compound is employed as a load-carrying additive in lubricants due to its anti-wear and extreme load-bearing qualities. It is also used in the production of energy storage devices and as a stabilizer in various chemical processes .

Mechanism of Action

The mechanism of action of 4,4'-Dimethyldiphenyldisulfone involves the formation of covalent bonds with nucleophilic functional groups. This leads to the modification of biomolecules or intermediates, allowing for the synthesis of complex compounds. Its unique structure enables it to participate in diverse chemical transformations, making it a versatile building block in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 4,4'-Dimethyldiphenyldisulfone is unique due to its specific substitution pattern and the presence of two p-tolyl groups. This gives it distinct chemical properties and reactivity compared to other sulfones, making it particularly valuable in specialized applications .

Properties

IUPAC Name

1-methyl-4-(4-methylphenyl)sulfonylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S2/c1-11-3-7-13(8-4-11)19(15,16)20(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXDDVUXCGCYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908788
Record name 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10409-07-1
Record name Bis(4-methylphenyl) disulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10409-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Tolyl disulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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